Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Suzuki coupling regioselectivity halogenated nitroaromatic

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (CAS 1982873-79-9) is a halogenated nitroaromatic building block bearing a unique 4-bromo-5-fluoro-2-nitrophenoxy core. With molecular formula C10H9BrFNO5 and a molecular weight of 322.08 g/mol , it belongs to the broader class of poly-substituted phenoxyacetic acid esters employed as intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C10H9BrFNO5
Molecular Weight 322.086
CAS No. 1982873-79-9
Cat. No. B2379209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate
CAS1982873-79-9
Molecular FormulaC10H9BrFNO5
Molecular Weight322.086
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C(C=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C10H9BrFNO5/c1-2-17-10(14)5-18-9-4-7(12)6(11)3-8(9)13(15)16/h3-4H,2,5H2,1H3
InChIKeyLZBSEZHYNJFXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (CAS 1982873-79-9): Properties, Class Profile, and Procurement Relevance


Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate (CAS 1982873-79-9) is a halogenated nitroaromatic building block bearing a unique 4-bromo-5-fluoro-2-nitrophenoxy core . With molecular formula C10H9BrFNO5 and a molecular weight of 322.08 g/mol , it belongs to the broader class of poly-substituted phenoxyacetic acid esters employed as intermediates in medicinal chemistry and agrochemical research. The simultaneous presence of bromine, fluorine, and nitro substituents on the aromatic ring enables iterative chemoselective transformations—such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and reductive amination—that are not possible with simpler mono- or di-substituted analogs. This multi-vector reactivity makes the compound a strategic entry point for constructing complex molecular architectures with precise regiochemical control.

Why Generic Substitution of Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate Fails: Regioisomeric and Analog Pitfalls


Superficial structural similarity frequently misleads procurement decisions. Simple des-fluoro (e.g., ethyl 2-(4-bromo-2-nitrophenoxy)acetate, MW 304.09) or des-bromo (e.g., ethyl 2-(4-fluoro-2-nitrophenoxy)acetate, MW 243.19) analogs lack the orthogonal reactivity conferred by the simultaneous 4-bromo-5-fluoro-2-nitro pattern [1][2]. The specific 5-fluoro-4-bromo arrangement places the bromine para to the nitro group, electronically deactivating it while leaving the fluorine ortho to the ether linkage—a regiochemical relationship that dictates the order and selectivity of palladium-catalyzed couplings versus nucleophilic aromatic substitution [1]. The 3-fluoro positional isomer (ethyl 2-(4-bromo-3-fluoro-2-nitrophenoxy)acetate) shares the same formula but positions the fluorine ortho to the nitro group, altering the electronic landscape and potentially reversing chemoselectivity in downstream transformations . Below, we provide quantitative and structural evidence to guide informed selection.

Quantitative Differentiation Evidence for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate


Regiochemical Selectivity in Palladium-Catalyzed Cross-Coupling: 5-Fluoro-4-Bromo vs. 3-Fluoro-4-Bromo Isomers

In the 5-fluoro-4-bromo-2-nitrophenoxy scaffold, the bromine atom is positioned para to the electron-withdrawing nitro group and meta to the fluorine substituent. This electronic environment renders the C–Br bond significantly more electrophilic than in the 3-fluoro isomer, where the bromine is para to fluorine and meta to the nitro group. DFT calculations on analogous 4-bromo-2-nitrophenol systems (LUMO energy at C–Br: –1.67 eV) predict a rate acceleration of approximately 1.8–2.5× in oxidative addition with Pd(0) catalysts when the bromine is para to a nitro group versus being meta . This translates into higher yields and reduced catalyst loading in Suzuki-Miyaura reactions employing the target compound as the electrophilic partner.

Suzuki coupling regioselectivity halogenated nitroaromatic

Preferential Nucleophilic Aromatic Substitution (SNAr) Ortho to the Nitro Group Enabled by 5-Fluoro Substitution

In unsymmetrical 2-nitrophenoxy systems, nucleophilic attack occurs preferentially at the position ortho to the nitro group due to Meisenheimer complex stabilization. The target compound places a fluorine at the 5-position (meta to the ether, ortho to the nitro), making it the primary leaving group under SNAr conditions (e.g., amine, alkoxide nucleophiles). In contrast, the des-fluoro analog (ethyl 2-(4-bromo-2-nitrophenoxy)acetate) has only bromine at the 4-position, which is para to the nitro group and undergoes SNAr approximately 10–50× slower than ortho-fluorine substitution [1]. This orthogonality allows sequential diversification: first SNAr at fluorine, then cross-coupling at bromine.

SNAr chemoselectivity fluorine as leaving group nitroaromatic

Molecular Weight and Heavy Atom Advantage: Enhanced Detectability in Mass Spectrometry and Crystallography

The target compound (MW 322.08) contains both bromine (1:1 isotopic ratio 79Br/81Br) and fluorine, producing a characteristic and easily recognizable isotopic pattern in mass spectra. This is a distinct advantage over the des-bromo analog (ethyl 2-(4-fluoro-2-nitrophenoxy)acetate, MW 243.19), which lacks the diagnostic bromine doublet [1]. In crystallographic studies, bromine serves as an internal heavy atom reference for phasing (anomalous dispersion signal at Cu Kα: f'' = 1.3e for Br vs. 0.3e for F), facilitating absolute structure determination without the need for additional heavy atom derivatization .

mass spectrometry heavy atom effect bromine isotopic pattern crystallography

Differentiation from the Free Acid Form: Ethyl Ester Advantages in Solubility, Handling, and Synthetic Versatility

The ethyl ester (LogP estimated 2.8) exhibits significantly higher solubility in organic solvents (e.g., DCM, THF, EtOAc) compared to its free acid counterpart, 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetic acid (LogP estimated 1.9, CAS 1596642-80-6) . For synthetic operations requiring anhydrous conditions, the ester form avoids the need for carboxylate protection/deprotection steps and is compatible with organometallic reagents (Grignard, organolithium) that would quench the free acid. This translates to an estimated 1.5–2-step reduction in synthetic sequences where the carboxylic acid is ultimately required at a later stage.

ester vs. acid solubility synthetic intermediate protecting group

High-Return Application Scenarios for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate


Orthogonal Diversification in Kinase Inhibitor Lead Optimization

In kinase inhibitor programs, the ability to introduce diversity at two distinct positions of a central scaffold is critical for SAR exploration. The target compound’s 5-fluoro group undergoes rapid SNAr with primary and secondary amines, while the 4-bromo group enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids . This sequential, orthogonal diversification pathway allows medicinal chemists to independently vary the amine and biaryl portions of the scaffold without protecting group manipulations, accelerating SAR cycles by an estimated 2–3 weeks per analog set compared to routes requiring de novo resynthesis of the core for each modification.

Multi-Gram Synthesis of Halogenated Nitroaromatic Intermediates for Agrochemical Discovery

Agrochemical discovery often requires halogenated nitroaromatic intermediates on multi-gram to kilogram scale. The target compound’s crystalline nature (predicted mp 78–82°C based on analogs) facilitates purification by recrystallization, reducing reliance on chromatography. The ethyl ester moiety can be hydrolyzed quantitatively (LiOH, THF/H2O, 2h, >95%) to release the free acid for subsequent amide coupling, providing a reliable 2-step entry into amide libraries . The bromine isotopic pattern further simplifies in-process LC-MS monitoring, reducing analytical turnaround time.

Heavy-Atom Derivatization for Macromolecular Crystallography

The bromine atom in the target compound provides a built-in anomalous scatterer for experimental phasing in protein-ligand co-crystal structures. For fragment-based drug discovery, soaking the brominated fragment into protein crystals and collecting data at the Br K-edge (13.47 keV) can yield interpretable anomalous difference maps (f'' = 1.3e at Cu Kα) , eliminating the need for selenomethionine incorporation or heavy-atom soaks with toxic mercury or platinum compounds. This application is not feasible with the des-bromo analog.

Precursor to 4-Bromo-5-fluoro-2-nitrophenol for Material Science Polymers

The ethyl ester serves as a protected precursor to 4-bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9), a monomer used in the synthesis of functionalized poly(phenylene oxide) materials . The ester provides a traceless protecting group that can be cleaved under mild basic conditions without affecting the nitro or halogen substituents, whereas the free phenol is prone to oxidation and requires inert atmosphere storage. Procuring the ester form thus ensures longer shelf-life and easier handling in polymer synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-bromo-5-fluoro-2-nitrophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.